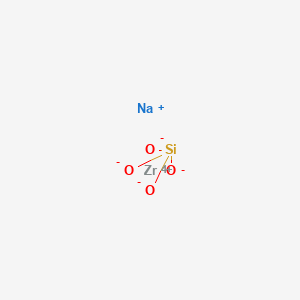
Sodium;zirconium(4+);silicate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is primarily known for its ability to exchange hydrogen and sodium ions for potassium and ammonium ions in the gastrointestinal tract, making it a valuable agent in the treatment of hyperkalemia . This compound is available as a powder for oral suspension and is approved for medical use in various regions, including the EU and the USA .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium zirconium silicate typically involves the reaction of zirconium sources with sodium silicate under controlled conditions. One common method includes the following steps :
Zirconium Source Preparation: Zirconium sources, such as zirconium oxychloride, are dissolved in hydrochloric acid to form a zirconium solution.
Silicon Source Preparation: Sodium silicate is dissolved in water to form a silicon source solution.
Prehydrolysis: The zirconium solution is mixed with the silicon source solution, followed by prehydrolysis to form a precursor solution.
Solvent Thermal Reaction: The precursor solution is subjected to a solvent thermal reaction, often involving mineralizers and surfactants, to obtain sodium zirconium silicate powder.
Industrial Production Methods: Industrial production of sodium zirconium silicate involves similar steps but on a larger scale. The process includes precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Sodium zirconium silicate undergoes various chemical reactions, including:
Ion Exchange Reactions: It preferentially exchanges hydrogen and sodium ions for potassium and ammonium ions in the gastrointestinal tract.
Thermal Decomposition: At elevated temperatures, sodium zirconium silicate can decompose to form zirconium dioxide and other by-products.
Common Reagents and Conditions:
Ion Exchange Reactions: These reactions typically occur in aqueous environments, such as the gastrointestinal tract, where the compound interacts with bodily fluids.
Thermal Decomposition: High temperatures, often exceeding 1000°C, are required for thermal decomposition reactions.
Major Products Formed:
Ion Exchange Reactions: The major products include potassium and ammonium ions bound to the compound, which are then excreted from the body.
Thermal Decomposition: The primary product is zirconium dioxide (ZrO2), along with other minor by-products.
科学的研究の応用
Sodium zirconium silicate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of sodium zirconium silicate involves its ability to selectively bind potassium ions in exchange for hydrogen and sodium ions . This ion exchange process occurs primarily in the gastrointestinal tract, where the compound captures excess potassium ions and facilitates their excretion through feces . The high selectivity for potassium ions is attributed to the chemical composition and diameter of the micropores in the compound, which act similarly to the selectivity filter in physiological potassium channels .
類似化合物との比較
Sodium Polystyrene Sulfonate (SPS): Another potassium binder used to treat hyperkalemia.
Calcium Polystyrene Sulfonate: Similar to SPS but uses calcium ions for ion exchange.
Uniqueness: Sodium zirconium silicate stands out due to its high selectivity for potassium ions, rapid onset of action, and minimal impact on other electrolytes such as calcium and magnesium . This makes it a more effective and safer option for managing hyperkalemia compared to other potassium binders .
特性
分子式 |
NaO4SiZr+ |
|---|---|
分子量 |
206.30 g/mol |
IUPAC名 |
sodium;zirconium(4+);silicate |
InChI |
InChI=1S/Na.O4Si.Zr/c;1-5(2,3)4;/q+1;-4;+4 |
InChIキー |
DYDZRSPTRQSKGE-UHFFFAOYSA-N |
正規SMILES |
[O-][Si]([O-])([O-])[O-].[Na+].[Zr+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S,4R,5R,6S)-3-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid](/img/structure/B13825783.png)
![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-6-oxido-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-6-ium-7-one](/img/structure/B13825786.png)
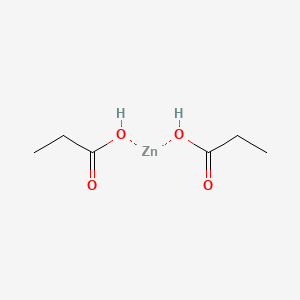
![5-{[2-(Dimethylamino)-2-(thiophen-2-yl)ethyl]amino}-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B13825790.png)
![5-(2,5-Dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B13825803.png)
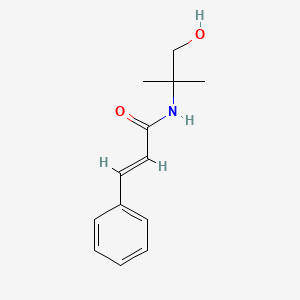

![dicyclohexylazanium;(2R)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13825828.png)
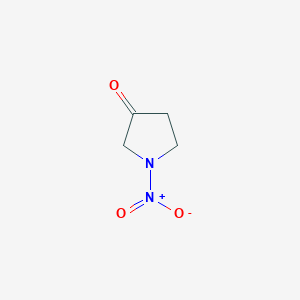
![[3,5-Bis(trifluoromethyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13825836.png)
![Tetradecahydrocyclododeca[c]furan](/img/structure/B13825840.png)
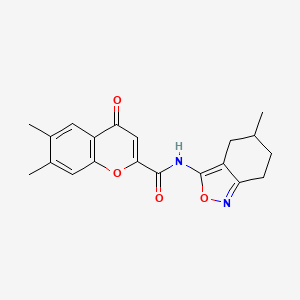
![(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B13825844.png)
![acetic acid;(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B13825849.png)
